molecular formula C8H16ClNO2 B15184145 2-(Dimethylamino)ethyl methacrylate hydrochloride CAS No. 2421-44-5

2-(Dimethylamino)ethyl methacrylate hydrochloride

Cat. No.: B15184145
CAS No.: 2421-44-5
M. Wt: 193.67 g/mol
InChI Key: JCRDPEHHTDKTGB-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(Dimethylamino)ethyl methacrylate hydrochloride (CAS 2420-94-2) is a quaternary ammonium compound derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA, CAS 2867-47-2) through hydrochlorination. Its molecular formula is C₈H₁₅NO₂·HCl, and it is widely used as a co-initiator in photopolymerizable resins, biomedical materials, and functional polymers due to its cationic and hydrophilic properties .

Properties

CAS No.

2421-44-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H

InChI Key

JCRDPEHHTDKTGB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.Cl

Related CAS

53192-93-1
35164-09-1
2421-44-5

Origin of Product

United States

Preparation Methods

Transesterification Reaction

DMAEMA is synthesized through a catalytic transesterification between methyl methacrylate (MMA) and dimethylaminoethanol (DMAE). The reaction proceeds as follows:

$$
\text{CH}2=\text{C(CH}3\text{)COOCH}3 + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{CH}3\text{OH}
$$

Catalyst Selection :
Di-n-octyltin oxide is the preferred catalyst due to its tolerance to moisture (up to 0.5% in DMAE) and sustained activity without requiring replenishment. Comparative studies show that di-n-butyltin oxide yields drop significantly under similar conditions (Table 1).

Table 1: Catalyst Performance in DMAEMA Synthesis

Catalyst Moisture in DMAE (%) Yield (%)
Di-n-octyltin oxide 0.5 91.2
Di-n-butyltin oxide 0.5 72.3

Reaction Conditions :

  • Molar ratio : MMA:DMAE = 2.8:1 (excess MMA drives equilibrium toward product).
  • Temperature : 65–75°C (reflux in ethanol/dichloromethane).
  • Time : 4.5 hours (monitored by gas chromatography).
  • Additives : Phenothiazine (0.2 wt%) prevents radical polymerization of methacrylate groups.

Purification :
Unreacted MMA and methanol are removed via fractional distillation under reduced pressure (21–5 mmHg). The product is isolated as a colorless liquid (bp: 83–63.5°C).

Characterization of DMAEMA

  • $$^1$$H NMR (CDCl$$3$$) : δ 6.10 (s, 1H, C=CH$$2$$), 5.55 (s, 1H, C=CH$$2$$), 4.30 (t, 2H, OCH$$2$$), 2.60 (t, 2H, NCH$$2$$), 2.30 (s, 6H, N(CH$$3$$)$$_2$$).
  • FTIR : 1720 cm$$^{-1}$$ (C=O stretch), 1635 cm$$^{-1}$$ (C=C stretch), 1150 cm$$^{-1}$$ (C-O-C).

Hydrochlorination to Form 2-(Dimethylamino)ethyl Methacrylate Hydrochloride

Acid-Base Reaction

DMAEMA is treated with hydrochloric acid (HCl) to protonate the tertiary amine, forming the hydrochloride salt:

$$
\text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{HCl} \rightarrow \text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CH}2\text{NH(CH}3\text{)}2^+ \text{Cl}^-
$$

Reaction Protocol :

  • Solvent System : Dichloromethane/ethanol (50:50 v/v) ensures solubility of both DMAEMA and HCl.
  • Stoichiometry : 1:1 molar ratio (DMAEMA:HCl). Excess HCl is avoided to prevent side reactions.
  • Temperature : Room temperature (≤30°C) minimizes thermal degradation.
  • Duration : 2 hours (confirmed by disappearance of tertiary amine signals in NMR).

Purification :
The crude product is dissolved in water, filtered through Celite® to remove unreacted DMAEMA, and lyophilized to obtain a white crystalline solid.

Characterization of DMAEMA·HCl

  • $$^1$$H NMR (D$$2$$O) : δ 6.05 (s, 1H, C=CH$$2$$), 5.50 (s, 1H, C=CH$$2$$), 4.40 (t, 2H, OCH$$2$$), 3.30 (t, 2H, NHCH$$2$$), 2.90 (s, 6H, N(CH$$3$$)$$_2$$).
  • FTIR : 1725 cm$$^{-1}$$ (C=O stretch), 1630 cm$$^{-1}$$ (C=C stretch), 2500–2700 cm$$^{-1}$$ (N$$^+$$H stretch).
  • Thermal Analysis : TGA shows decomposition onset at 180°C, compared to 120°C for DMAEMA, indicating enhanced thermal stability.

Critical Analysis of Methodologies

Moisture Sensitivity

While di-n-octyltin oxide tolerates moisture, residual water in DMAEMA·HCl synthesis must be minimized to avoid hydrolysis of the ester group. Anhydrous HCl gas is preferable over aqueous HCl for large-scale production.

Polymerization Mitigation

The methacrylate double bond remains intact during hydrochlorination due to low temperatures and radical inhibitors (e.g., phenothiazine). However, extended reaction times (>4 hours) risk oligomerization.

Yield Optimization

  • DMAEMA Synthesis : 91.2% yield achieved under optimized conditions.
  • Hydrochlorination : >95% conversion confirmed by $$^1$$H NMR.

Industrial Applications and Scalability

DMAEMA·HCl is a key monomer for cationic polymers used in flocculants, antistatic coatings, and drug delivery systems. The transesterification process scales linearly; a 250 mmol batch produces ~430 g of DMAEMA, which is sufficient for metric-ton production of the hydrochloride.

Chemical Reactions Analysis

Polymerization Reactions

The compound serves as a monomer in polymer synthesis, forming polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Free Radical Polymerization

PDMAEMA homopolymers are synthesized using initiators like potassium persulfate . The reaction proceeds via chain-growth mechanisms, yielding polymers with tunable molecular weights.

RAFT Polymerization

Reversible addition-fragmentation chain transfer (RAFT) polymerization produces well-defined PDMAEMA copolymers. A key step involves converting α,ω-dithioester PDMAEMA to bisthiol-terminated PDMAEMA using sodium bisulfite and hexylamine in THF :

  • Dissolve α,ω-dithioester PDMAEMA in THF.

  • Add sodium bisulfite and hexylamine under nitrogen.

  • Stir for 3 hours, then precipitate with diethyl ether.

This method enables precise control over polymer architecture.

Acid-Base and Electrostatic Interactions

As a quaternary ammonium salt, the compound engages in electrostatic interactions with anionic biomolecules (e.g., DNA, RNA) . Additionally, it reacts with acids to form salts:
Base+AcidSalt+Water\text{Base} + \text{Acid} \rightarrow \text{Salt} + \text{Water}
This property enhances its solubility and utility in gene delivery systems.

Stimuli-Responsive Behavior

PDMAEMA-based materials exhibit pH-dependent swelling and structural changes. For example, cellulose-g-PDMAEMA hydrogels show increased swelling capacity (270–900%) at varying pH levels (3, 5.5, 10) due to protonation/deprotonation of the dimethylamino groups .

Hazardous Reactions

The compound reacts with strong reducing agents (e.g., hydrides) to generate flammable hydrogen gas . Safety protocols include handling in well-ventilated areas and avoiding contact with incompatible substances like isocyanates or halogenated organics.

Scientific Research Applications

Scientific Research Applications

  • Gene Delivery DMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules like DNA and RNA, making them useful for gene delivery . Cationic copolymers of 2-(N,N-dimethylamino)ethyl methacrylate have promising gene delivery properties .
  • Drug Delivery DMAEMA combined with nanotechnology can overcome problems in chemotherapy, such as non-specific tissue distribution, tumor heterogeneity, and multidrug resistance .
  • Antimicrobial Applications Quaternized PDMAEMA-EDMA nanogels have shown to be effective bactericidal agents against Gram-positive and Gram-negative pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
  • Coatings and films DMAEMA is used as a component of fossil coating and preservation .

Industrial Applications

  • Polymers and Resins DMAEMA is used in manufacturing polymers, as a component of acrylic polymers for surface coatings, and as a structural monomer for artificial fingernail formulations . It can be copolymerized with various compounds like acrylic acid, methacrylic acid, vinyl acetate, styrene, and butadiene .
  • Dental Materials DMAEMA is used as an impression material for ear canals in hearing aid fabrication . It is also used in dentistry as a chair-side denture reline material for partial and complete dentures, as well as a tissue conditioner with implant-supported dentures .
  • Textiles and Leather DMAEMA is used in aqueous dispersions for textiles and leather .
  • Other DMAEMA is also used as an oil additive .

Analytical Chemistry

  • HPLC Analysis DMAEMA can be analyzed using reverse phase (RP) HPLC with simple conditions . It is used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Biosensors

  • Electrochemical Biosensors DMAEMA is a precursor in the synthesis of polymeric mediators containing ferrocene moieties applicable in electrochemical biosensors .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~193.67 g/mol (base) + 36.46 g/mol (HCl) = 230.13 g/mol.
  • Reactivity: Acts as a tertiary amine co-initiator in free-radical polymerization, often paired with camphorquinone (CQ) .
  • Solubility: Highly soluble in polar solvents like water and ethanol, enhancing its utility in aqueous formulations .

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Aromatic ester with a dimethylamino group.
  • Reactivity: Demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate hydrochloride in resin cements, achieving a ~15% higher degree of conversion in polymerization .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit superior flexural strength (~120 MPa vs. ~90 MPa for methacrylate-based resins) .
  • Drawbacks: Limited methacrylate functionality reduces its suitability for crosslinked polymer networks compared to 2-(dimethylamino)ethyl methacrylate hydrochloride .

2-(Trimethylammonio)ethyl Methacrylate Chloride

  • Structure : Quaternary ammonium methacrylate with a trimethylammonium group.
  • Charge Density: Higher cationic charge density than 2-(dimethylamino)ethyl methacrylate hydrochloride, making it more effective in antimicrobial coatings .
  • Applications : Preferred in ion-exchange membranes and DNA-binding materials due to its permanent positive charge .

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

  • Structure: Quinoline derivative with a dimethylaminopropyl side chain.
  • Bioactivity: Exhibits neuroactive properties (e.g., modulation of kynurenine pathways), unlike 2-(dimethylamino)ethyl methacrylate hydrochloride, which lacks biological activity .
  • Molecular Weight: ~309.79 g/mol, significantly larger than 2-(dimethylamino)ethyl methacrylate hydrochloride, limiting its use in polymer synthesis .

2-(Diethylamino)ethyl Chloride Hydrochloride

  • Structure : Secondary amine with an ethyl chloride group.
  • Reactivity : Less effective as a polymerization co-initiator but widely used in pharmaceutical intermediates (e.g., antihistamines) due to its small size (C₆H₁₅Cl₂N , MW 172.10 g/mol) .
  • Stability: More hygroscopic than 2-(dimethylamino)ethyl methacrylate hydrochloride, requiring stringent storage conditions .

Comparative Data Table

Compound Molecular Weight (g/mol) Reactivity (Degree of Conversion) Key Applications
2-(Dimethylamino)ethyl methacrylate HCl 230.13 ~75% (with CQ/DPI) Dental resins, hydrogels
Ethyl 4-(dimethylamino)benzoate 193.24 ~90% (with CQ) Adhesives, coatings
2-(Trimethylammonio)ethyl methacrylate Cl 234.72 N/A Antimicrobial polymers, ion-exchange membranes
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline HCl 309.79 N/A Neuroactive agents
2-(Diethylamino)ethyl chloride HCl 172.10 N/A Pharmaceutical intermediates

Research Findings and Industrial Relevance

  • Photopolymerization Efficiency: 2-(Dimethylamino)ethyl methacrylate hydrochloride’s reactivity is lower than ethyl 4-(dimethylamino)benzoate but improves with additives like diphenyliodonium hexafluorophosphate (DPI), achieving ~85% conversion at optimal CQ/amine ratios (1:2) .
  • Biomedical Compatibility: Its methacrylate group enables covalent incorporation into hydrogels for drug delivery, outperforming non-polymerizable analogues like 2-(diethylamino)ethyl chloride hydrochloride .
  • Environmental Stability: The hydrochloride form reduces amine volatility and odor, enhancing workplace safety compared to non-salt forms (e.g., DMAEMA) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Dimethylamino)ethyl methacrylate hydrochloride with high purity?

  • Methodological Answer : Synthesis requires strict control of reaction parameters. Use polar solvents (e.g., water or alcohols) to enhance solubility and stability . Optimize temperature (typically 20–60°C), pH (maintain acidic conditions to stabilize the hydrochloride form), and reaction time (monitored via TLC or HPLC). Purification involves distillation or recrystallization to remove unreacted monomers or byproducts .

Q. How does the hydrochloride form influence solubility and stability in aqueous solutions for biological applications?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility and chemical stability, making it suitable for biological studies. For cell culture or enzyme assays, dissolve the compound in buffered saline (pH 4–6) to prevent degradation. Centrifuge or filter-sterilize solutions to ensure homogeneity .

Q. What role does this compound play as a monomer in polymer synthesis?

  • Methodological Answer : As a cationic monomer, it introduces tertiary amine groups into polymer backbones, enabling pH-responsive behavior. Copolymerize with hydrophobic monomers (e.g., butyl acrylate) via free-radical polymerization. Use initiators like azobisisobutyronitrile (AIBN) at 60–80°C under inert atmospheres .

Advanced Research Questions

Q. How can researchers quantify residual monomer in copolymer matrices to ensure biocompatibility?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Prepare standard curves using known monomer concentrations. Calculate residual levels using the formula:
    Residual (%)=Peak area (sample)Peak area (standard)×100\text{Residual (\%)} = \frac{\text{Peak area (sample)}}{\text{Peak area (standard)}} \times 100

Ensure detection limits <0.1% for pharmaceutical-grade polymers .

Q. What experimental strategies optimize the compound’s reactivity as a co-initiator in photopolymerization systems?

  • Methodological Answer : Pair with camphorquinone (CQ) at a 1:2 (CQ:amine) molar ratio to maximize conversion efficiency. Add diphenyliodonium hexafluorophosphate (DPI) at 0.5–1 wt% to accelerate radical generation. Evaluate degree of conversion via FTIR spectroscopy (C=C peak at 1635–1640 cm⁻¹) and mechanical testing (e.g., flexural strength) .

Q. How do solvent polarity and pH adjustments mitigate side reactions during nucleophilic substitutions?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions. Maintain pH 7–8 with triethylamine to deprotonate amines without hydrolyzing the methacrylate group. Monitor reaction progress via NMR (disappearance of δ 5.6–6.3 ppm vinyl protons) .

Q. What analytical techniques characterize structural integrity in polymers incorporating this monomer?

  • Methodological Answer :

  • NMR spectroscopy : Confirm copolymer composition via integration of methacrylate (δ 1.8–2.2 ppm, CH₃) and amine (δ 2.5–3.5 ppm, N(CH₃)₂) protons.
  • Gel Permeation Chromatography (GPC) : Determine molecular weight (Mn, Mw) using polystyrene standards.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust crosslinking) .

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